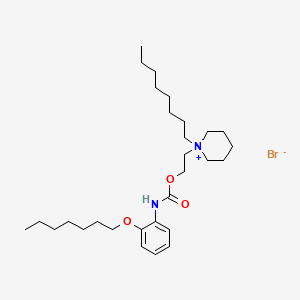

Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(2-((((2-(Heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-piperidinium-bromid beinhaltet typischerweise die Reaktion eines sekundären Amins mit einem α,ω-Dibromalkan in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird oft unter Mikrowellenbestrahlung durchgeführt, um hohe Ausbeuten und Reinheit zu erzielen. Das allgemeine Reaktionsschema kann wie folgt dargestellt werden:

Reaktion von sekundärem Amin mit α,ω-Dibromalkan: Dieser Schritt beinhaltet die nucleophile Substitution der Bromatome durch die Aminogruppe, wodurch der Piperidiniumring gebildet wird.

Anionenaustausch: Die resultierende Piperidiniumverbindung unterliegt einem Anionenaustausch mit einer geeigneten Bromidquelle, um das Endprodukt zu ergeben.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Skalierbarkeit des Prozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Kristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Eigenschaften

CAS-Nummer |

69336-59-0 |

|---|---|

Molekularformel |

C29H51BrN2O3 |

Molekulargewicht |

555.6 g/mol |

IUPAC-Name |

2-(1-octylpiperidin-1-ium-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;bromide |

InChI |

InChI=1S/C29H50N2O3.BrH/c1-3-5-7-9-10-15-21-31(22-16-12-17-23-31)24-26-34-29(32)30-27-19-13-14-20-28(27)33-25-18-11-8-6-4-2;/h13-14,19-20H,3-12,15-18,21-26H2,1-2H3;1H |

InChI-Schlüssel |

GNSQJPPYNSJXHN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC[N+]1(CCCCC1)CCOC(=O)NC2=CC=CC=C2OCCCCCCC.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide typically involves the reaction of a secondary amine with an α,ω-dibromoalkane in the presence of a base such as potassium carbonate. The reaction is often carried out under microwave irradiation to achieve high yields and purity . The general reaction scheme can be represented as follows:

Reaction of secondary amine with α,ω-dibromoalkane: This step involves the nucleophilic substitution of the bromine atoms by the amine group, forming the piperidinium ring.

Anion exchange: The resulting piperidinium compound undergoes anion exchange with a suitable bromide source to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(2-((((2-(Heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-piperidinium-bromid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromidion durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH₄) in wasserfreiem Ether.

Substitution: Natriumazid (NaN₃) oder Kaliumcyanid (KCN) in polaren aprotischen Lösungsmitteln.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Oxiden und Hydroxylderivaten.

Reduktion: Bildung von Aminen und Alkoholen.

Substitution: Bildung von Aziden, Nitrilen und anderen substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(2-((((2-(Heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-piperidinium-bromid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann mit Zellmembranen interagieren, was zu Veränderungen der Membranpermeabilität und des Ionentransports führt. Darüber hinaus kann sie bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren bioaktiven Wirkungen führt. Die genauen molekularen Zielstrukturen und -pfade können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and ion transport. Additionally, it may inhibit certain enzymes or receptors, resulting in its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrrolidiniumverbindungen: Ähnlich in der Struktur, aber mit einem fünfgliedrigen Ring anstelle eines sechsgliedrigen Piperidiniumrings.

Morpholiniumverbindungen: Enthalten ein Sauerstoffatom im Ring, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.

2,3-Dihydro-1H-isoindoliniumverbindungen: Besitzen ein kondensiertes Ringsystem, das einzigartige strukturelle und funktionelle Eigenschaften bietet.

Einzigartigkeit

1-(2-((((2-(Heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-piperidinium-bromid zeichnet sich durch seine spezifischen funktionellen Gruppen und das Vorhandensein einer langen Alkylkette aus, die seine Löslichkeit, Reaktivität und Bioaktivität beeinflussen kann. Diese einzigartigen Merkmale machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.